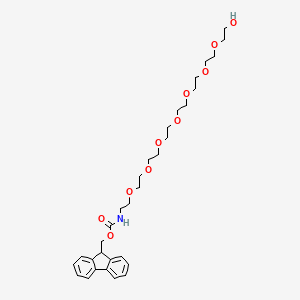
Fmoc-PEG8-alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-PEG8-alcohol is a polyethylene glycol (PEG) linker containing a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal hydroxyl group. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations. The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-PEG8-alcohol typically involves the conjugation of Fmoc-protected amine with PEG chains. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). The reaction is carried out under basic conditions, often using a base like sodium bicarbonate in an aqueous dioxane solution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The product is typically stored at -20°C to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-PEG8-alcohol undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).
Substitution: The terminal hydroxyl group can be substituted with other reactive functional groups for further derivatization.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for Fmoc group removal.
Substitution: Various reagents can be used to replace the hydroxyl group, depending on the desired functional group.
Major Products Formed
Deprotection: Free amine is obtained after Fmoc group removal.
Substitution: The major products depend on the substituent introduced at the hydroxyl group.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-PEG8-alcohol is widely used as a PEG linker in organic synthesis and peptide chemistry. It facilitates the conjugation of peptides and other biomolecules, enhancing their solubility and stability .
Biology
In biological research, this compound is used to modify proteins and peptides, improving their pharmacokinetic properties and reducing immunogenicity .
Medicine
This compound is employed in the development of drug delivery systems, particularly in the synthesis of antibody-drug conjugates (ADCs). It helps in the targeted delivery of therapeutic agents, minimizing side effects .
Industry
In the industrial sector, this compound is used in the production of hydrogels and other polymeric materials for various applications, including tissue engineering and regenerative medicine .
Mecanismo De Acción
The mechanism of action of Fmoc-PEG8-alcohol involves the deprotection of the Fmoc group under basic conditions to release the free amine. This free amine can then participate in further conjugation reactions. The PEG chain enhances the solubility and biocompatibility of the conjugated molecules .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-PEG2-alcohol: A shorter PEG linker with similar properties but different chain length.
Fmoc-PEG8-acetic acid: Contains an acetic acid group instead of a hydroxyl group, used for different conjugation reactions.
Uniqueness
Fmoc-PEG8-alcohol is unique due to its optimal PEG chain length, which provides a balance between solubility and stability. Its terminal hydroxyl group allows for versatile derivatization, making it suitable for a wide range of applications .
Propiedades
Fórmula molecular |
C31H45NO10 |
|---|---|
Peso molecular |
591.7 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C31H45NO10/c33-10-12-36-14-16-38-18-20-40-22-24-41-23-21-39-19-17-37-15-13-35-11-9-32-31(34)42-25-30-28-7-3-1-5-26(28)27-6-2-4-8-29(27)30/h1-8,30,33H,9-25H2,(H,32,34) |
Clave InChI |
ABHUALPWHWKKRX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate](/img/structure/B13718782.png)
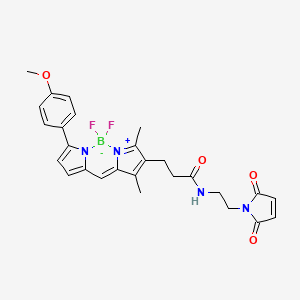
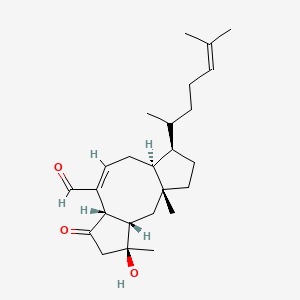
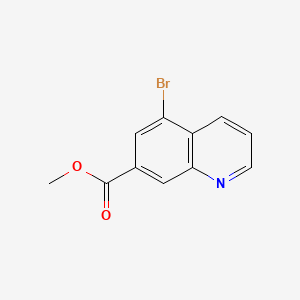
![N-[5-(Biscarboxymethyl-amino)-5-carboxy-pentyl)]-2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-terephthalamic Acid](/img/structure/B13718814.png)
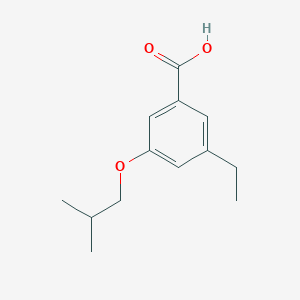
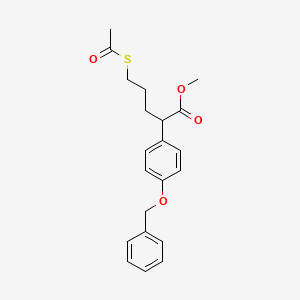
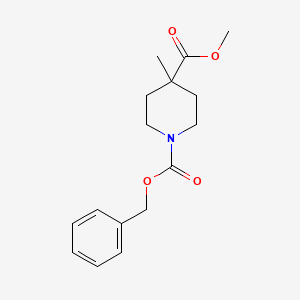
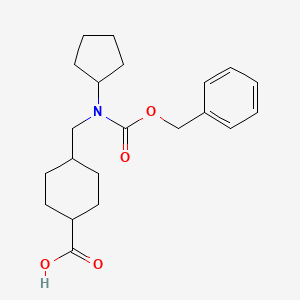
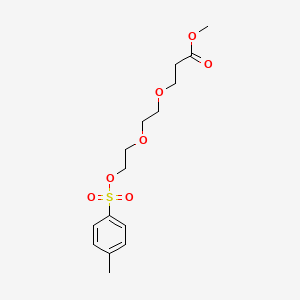
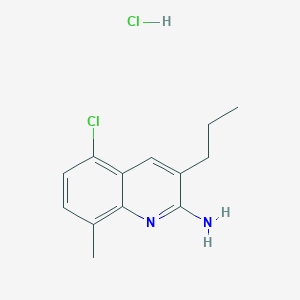
![1-Vinyl-3-[4-(3-vinyl-3-imidazolium-1-yl)butyl]-3-imidazolium Chloride](/img/structure/B13718848.png)
![N-[(2S,3R,4R,5S,6R)-2-[(5-Bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]acetamide](/img/structure/B13718853.png)
